molecular formula C6H4BrCl2N B567108 2-Bromo-3,5-dichloroaniline CAS No. 1211214-30-0

2-Bromo-3,5-dichloroaniline

Cat. No.: B567108
CAS No.: 1211214-30-0
M. Wt: 240.909
InChI Key: RPQNMASFJWYHNN-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2, 3, and 5 positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes.

Scientific Research Applications

2-Bromo-3,5-dichloroaniline has several applications in scientific research:

Safety and Hazards

“2-Bromo-3,5-dichloroaniline” is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity with repeated exposure .

Mechanism of Action

Target of Action

2-Bromo-3,5-dichloroaniline is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides . .

Biochemical Pathways

Dichloroanilines, the parent compounds, are involved in the production of dyes and herbicides , suggesting they may interact with biochemical pathways related to these processes.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented in the literature. As a derivative of dichloroaniline, it may share similar effects. Dichloroanilines are used in the production of dyes and herbicides , suggesting they may have effects related to these processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-3,5-dichloroaniline are not well-documented in the literature. Based on its structural similarity to other aniline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .

Cellular Effects

It can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,5-dichloroaniline typically involves the bromination of 3,5-dichloroaniline. The process can be summarized as follows:

    Starting Material: 3,5-dichloroaniline.

    Bromination: The 3,5-dichloroaniline is dissolved in a suitable solvent such as hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Comparison with Similar Compounds

    3,5-Dichloroaniline: Lacks the bromine atom and has different reactivity and applications.

    2,4-Dichloroaniline: Has chlorine atoms at different positions, leading to different chemical properties.

    2,6-Dichloroaniline: Another isomer with chlorine atoms at the 2 and 6 positions.

Uniqueness: 2-Bromo-3,5-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

2-bromo-3,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNMASFJWYHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672143
Record name 2-Bromo-3,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211214-30-0
Record name 2-Bromo-3,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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